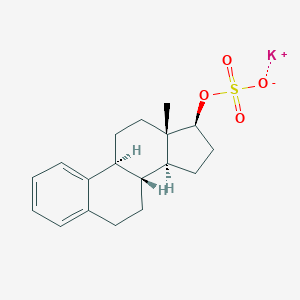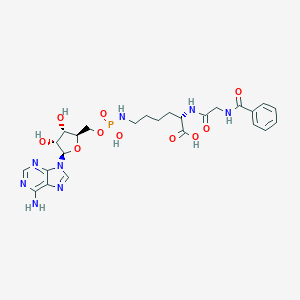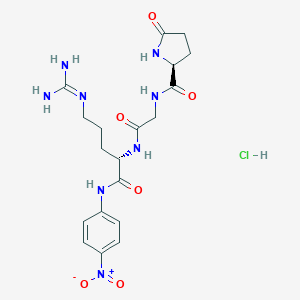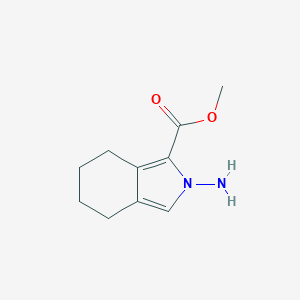
(S)-2-(4-Methylphenyl)propionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-2-(4-Methylphenyl)propionic acid and related compounds involves several key steps, including methylation, hydrolysis, and bromide reaction processes. For example, 2-(4-Bromomethylphenyl) propionic acid , a compound closely related to our target molecule, was synthesized from p-methylbenzyl cyanide through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (Cheng Qing-rong, 2011).
Molecular Structure Analysis
Molecular structure analysis, particularly through single-crystal X-ray analysis, plays a crucial role in confirming the structure of This compound and its derivatives. This analytical method provides unambiguous structure determination, as demonstrated in studies involving closely related compounds (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of This compound involves various functional group transformations and interactions. Studies have detailed the synthesis of derivatives through reactions such as hydromagnesation using nickel or titanium catalysts, which exemplify the compound's versatility in chemical synthesis (T. Amano et al., 1986).
Physical Properties Analysis
The physical properties of This compound and its derivatives, including their crystalline structures and phase transitions, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides insight into the acid's solid-state properties (C. Kennard et al., 1982).
Chemical Properties Analysis
The chemical properties of This compound include its reactivity towards various chemical reactions, such as condensation and hydrogenation, leading to a wide array of derivatives. These reactions are pivotal in synthesizing complex molecules and exploring the compound's potential in various chemical contexts (Zhang Dan-shen, 2009).
Wissenschaftliche Forschungsanwendungen
In medical material analysis, a method for determining 2-(4′-chlorine methyl phenyl) propionic acid, a derivative, demonstrates high sensitivity and selectivity (Man Yongcha, 2014).
The synthesis of 2-(4-bromomethylphenyl) propionic acid and its ester is significant due to its high yield and reactivity, beneficial for scientific research (Cheng Qing-rong, 2011).
Propionic acid, a related compound, is utilized in industries like chemical, pharmaceutical, and food, with reactive extraction being a promising technique for its recovery (A. Keshav, S. Chand, K. Wasewar, 2009).
Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid can yield high enantiomeric excess, important in pharmaceutical applications (M. J. Barton, J. P. Hamman, K. C. Fichter, G. Calton, 1990).
Improved synthesis methods for 2-(4-bromomethylphenyl)propionic acid are crucial intermediates for manufacturing drugs like loxoprofen sodium (Liu Dong-zhi, 2006).
Microbial fermentation of propionic acid finds applications in food, cosmetics, plastics, and pharmaceutical industries (R. A. Gonzalez-Garcia, T. McCubbin, Laura Navone, Chris Stowers, L. Nielsen, E. Marcellin, 2017).
Compounds like 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their pyrrolone derivatives have significant antibacterial and antifungal activities, useful in pharmaceutical research (A. Husain, S. M. Hasan, S. Lal, M. Alam, 2006).
The synthesis of 2-[4-(3-methyl-2-butenyl)phenyl]propionic acid, yielding 82%, has scientific research applications (T. Amano, T. Ota, K. Yoshikawa, T. Sano, Y. Ohuchi, F. Sato, M. Shiono, Y. Fujita, 1986).
The recovery of propionic acid from waste streams and fermentation broth can be improved for environmental applications, using binary extractants and diluents (A. Keshav, K. Wasewar, S. Chand, H. Uslu, 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290980 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124709-72-4 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of enantioselectivity in the context of the research paper, and how does Novozym 435 contribute to this?
A1: Enantioselectivity is crucial in this research because it refers to the selective synthesis or separation of one enantiomer of a chiral molecule over the other. [] (S)-2-(4-Methylphenyl)propionic acid exists as two enantiomers – (R) and (S) forms – which have identical physical properties but can exhibit different biological activities. The research paper focuses on using Novozym 435, a lipase enzyme, to selectively esterify the (S)-enantiomer of 2-(4-Methylphenyl)propionic acid. [] This enzymatic approach allows for the production of enantiomerically pure this compound esters, which are valuable building blocks for pharmaceuticals and other fine chemicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)



![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)


![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)




